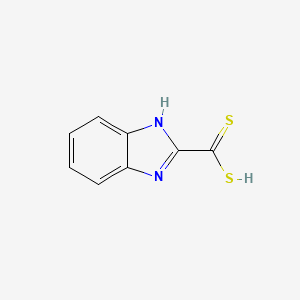

1h-Benzimidazole-2-carbodithioic acid

Description

Structure

3D Structure

Properties

CAS No. |

77456-62-3 |

|---|---|

Molecular Formula |

C8H6N2S2 |

Molecular Weight |

194.3 g/mol |

IUPAC Name |

1H-benzimidazole-2-carbodithioic acid |

InChI |

InChI=1S/C8H6N2S2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) |

InChI Key |

GKTZAVGIVRLMFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=S)S |

Origin of Product |

United States |

Synthetic Methodologies for 1h Benzimidazole 2 Carbodithioic Acid and Its Analogues

Conventional Synthetic Approaches to Benzimidazole (B57391) Derivatives

The formation of the benzimidazole ring system is a cornerstone of many synthetic routes. These conventional methods typically involve the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile.

Phillips-type Condensation Reactions

The Phillips condensation reaction is a classical and widely used method for the synthesis of benzimidazoles. It involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a dilute mineral acid, such as hydrochloric acid. symbiosisonlinepublishing.comfrontiersin.org This method is particularly effective for the synthesis of 2-alkyl- and 2-aryl-substituted benzimidazoles.

The reaction mechanism initiates with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, which is activated by the mineral acid. symbiosisonlinepublishing.com This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. A subsequent dehydration step then leads to the formation of the aromatic benzimidazole ring. The use of dilute acids at moderate temperatures makes this method advantageous for preparing benzimidazoles that might be sensitive to harsher conditions. symbiosisonlinepublishing.com Good yields are generally obtained with aliphatic carboxylic acids, while aromatic acids may require higher temperatures in sealed tubes to achieve comparable results. symbiosisonlinepublishing.comresearchgate.net

Reactions with Carboxylic Acids and Their Derivatives

Beyond the specific conditions of the Phillips condensation, the reaction of o-phenylenediamines with carboxylic acids and their derivatives remains a fundamental approach to benzimidazole synthesis. organic-chemistry.orgnih.gov These reactions are often carried out under strong dehydrating conditions, such as heating with strong acids like polyphosphoric acid (PPA). orientjchem.org The use of PPA facilitates both the initial amide formation and the subsequent cyclodehydration to yield the benzimidazole core. nih.gov

Various carboxylic acid derivatives can also be employed. For instance, orthoesters can react with o-phenylenediamines at room temperature in the presence of a Lewis acid catalyst to afford benzimidazoles. organic-chemistry.org This method offers a milder alternative to the high temperatures often required with free carboxylic acids. The choice of carboxylic acid or its derivative directly determines the substituent at the 2-position of the resulting benzimidazole.

Cyclocondensation Strategies Involving o-Phenylenediamines

Cyclocondensation reactions of o-phenylenediamines are a versatile strategy for synthesizing a wide array of benzimidazole derivatives. This approach is not limited to carboxylic acids and their derivatives; other one-carbon electrophiles such as aldehydes are also commonly used. nih.govresearchgate.net The reaction with aldehydes, often carried out under oxidative conditions, typically proceeds through a Schiff base intermediate which then undergoes cyclodehydrogenation to form the benzimidazole ring. researchgate.net

A variety of catalysts and reaction conditions have been developed to promote these cyclocondensation reactions, including the use of Lewis acids, transition metal catalysts, and various oxidizing agents. organic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction, particularly when using substituted o-phenylenediamines. These strategies highlight the importance of o-phenylenediamine as a key building block in the construction of the benzimidazole scaffold.

Targeted Synthesis of the Carbodithioic Acid Moiety

The direct synthesis of 1H-Benzimidazole-2-carbodithioic acid is not commonly reported; however, its synthesis can be logically approached through the reaction of a suitable benzimidazole precursor with carbon disulfide (CS₂). A plausible and effective route involves the use of 2-aminobenzimidazole (B67599) as a key intermediate.

The synthesis of the carbodithioic acid functionality at the 2-position of the benzimidazole ring can be achieved by reacting 2-aminobenzimidazole with carbon disulfide in a basic medium. researchgate.net The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate. The exocyclic amino group of 2-aminobenzimidazole attacks the electrophilic carbon of carbon disulfide, and in the presence of a base such as sodium hydroxide (B78521), a dithiocarbamate salt is formed. researchgate.net Subsequent acidification of this salt would then yield the target compound, this compound.

An alternative precursor for introducing sulfur functionality at the 2-position is the direct reaction of o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. This reaction leads to the formation of 1H-benzimidazole-2-thiol. frontiersin.org While this compound is not the target carbodithioic acid, its 2-thiol group provides a reactive handle for further functionalization, which could potentially be elaborated to the desired carbodithioic acid moiety through multi-step synthetic sequences.

Advanced Synthetic Techniques and Green Chemistry Protocols

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and rapid synthetic methodologies. For the synthesis of benzimidazole derivatives, microwave-assisted synthesis has emerged as a prominent green chemistry approach.

Microwave-Assisted Synthesis of Benzimidazole Derivatives

Microwave irradiation has been successfully employed to accelerate the synthesis of benzimidazole derivatives, offering significant advantages over conventional heating methods. This technique has been applied to the classical condensation reaction of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.net

Transition-Metal-Free Cyclization Approaches

The synthesis of the benzimidazole scaffold without the use of transition metals is a significant area of green chemistry, aiming to reduce costs and avoid toxic metal contaminants in the final products. These approaches often rely on the use of strong bases, elemental reagents, or catalysis by non-metallic species.

A prominent transition-metal-free route to benzimidazole analogues, particularly the key precursor 2-mercaptobenzimidazole (B194830), involves the reaction of o-phenylenediamine with carbon disulfide. This reaction proceeds via a cyclization mechanism that does not require a metal catalyst. acs.orgtandfonline.comresearchgate.nettandfonline.com Variations of this method may use a base such as potassium hydroxide (KOH) or a tertiary amine to facilitate the reaction, often in a two-phase aqueous/organic medium or a homogeneous solution. acs.orgtandfonline.com The reaction is initiated by the formation of an active intermediate from the tertiary amine and carbon disulfide, which then reacts with o-phenylenediamine to yield the product. acs.orgtandfonline.comtandfonline.com

Another powerful metal-free strategy involves the intramolecular N-arylation of amidines. This transformation can be effectively mediated by a superbasic medium like potassium hydroxide in dimethyl sulfoxide (B87167) (KOH/DMSO). acs.org By heating N-aryl amidines at temperatures around 120 °C, diversely substituted benzimidazoles can be obtained in good to excellent yields. acs.org This method circumvents the need for traditional metal cross-coupling catalysts.

Furthermore, catalyst-free syntheses have been developed that leverage sustainable solvents. For instance, 2-substituted benzimidazoles can be prepared by simply combining o-phenylenediamines with various aldehydes in ethanol (B145695) at room temperature, achieving nearly quantitative yields with high atom economy and no toxic waste. bohrium.com Similarly, aryne precursors can be used to generate fused benzimidazoles under transition-metal-free conditions using bases like cesium fluoride (B91410) (CsF) and potassium carbonate (K₂CO₃). rsc.org

| Reactants | Reagents/Conditions | Product Type | Yield | Reference |

| o-phenylenediamine, Carbon disulfide | Tertiary amine | 2-Mercaptobenzimidazole | High | acs.org |

| o-phenylenediamine, Carbon disulfide | KOH, Tertiary amine, Two-phase medium | 2-Mercaptobenzimidazole | High | tandfonline.com |

| N-(2-iodoaryl)amidines | KOH, DMSO, 120 °C | 1,2-Disubstituted benzimidazoles | 86-93% | acs.org |

| o-phenylenediamines, Aldehydes | Ethanol, Room Temperature | 2-Substituted benzimidazoles | ~Quantitative | bohrium.com |

| Benzimidazole, Aryne precursors | CsF, K₂CO₃ | Fused benzimidazoles | Good to Excellent | rsc.org |

Catalytic Strategies in Benzimidazole Synthesis

A broad spectrum of catalytic systems has been developed to enhance the efficiency, selectivity, and scope of benzimidazole synthesis. These strategies employ various catalysts, from simple acids and bases to complex metal-based and nanoparticle systems, providing versatile tools for chemists.

The condensation of o-phenylenediamine with aldehydes or carboxylic acids is a common and direct route to 2-substituted benzimidazoles, and numerous catalysts have been shown to promote this transformation effectively. enpress-publisher.comorientjchem.org Brønsted acidic ionic liquids, such as dodecylimidazolium hydrogen sulfate (B86663) ([DodecIm][HSO₄]), have proven to be efficient and reusable metal-free catalysts for this reaction at ambient temperature, affording products in excellent yields. buu.ac.thnih.gov Simple organic acids like p-toluenesulfonic acid (p-TSOH) are also effective, inexpensive, and readily available catalysts for the condensation of o-phenylenediamines with both aldehydes and carboxylic acids. orientjchem.org

In the realm of metal-based catalysis, copper(II) hydroxide (Cu(OH)₂) has been identified as an efficient, commercially available, and recyclable solid catalyst for synthesizing multifunctionalized benzimidazoles at room temperature. scirp.org This heterogeneous catalyst allows for high yields in relatively short reaction times. Similarly, Lewis acids such as erbium triflate (Er(OTf)₃) have been successfully used, particularly in combination with microwave irradiation under solvent-free conditions, to produce 1,2-disubstituted benzimidazoles with high selectivity and yield. nih.gov

| Catalyst Type | Catalyst Example | Reactants | Key Features | Reference |

| Brønsted Acidic Ionic Liquid | [DodecIm][HSO₄] | o-phenylenediamines, Aldehydes | Metal-free, Reusable, Ambient temperature | buu.ac.thnih.gov |

| Organic Acid | p-Toluenesulfonic acid (p-TSOH) | o-phenylenediamines, Aldehydes/Carboxylic acids | Inexpensive, Readily available | orientjchem.org |

| Solid Heterogeneous Catalyst | Copper(II) hydroxide (Cu(OH)₂) | o-phenylenediamines, Aldehydes | Recyclable, Room temperature, High yields | scirp.org |

| Lewis Acid | Erbium triflate (Er(OTf)₃) | N-substituted o-phenylenediamines, Aldehydes | Microwave-assisted, Solvent-free, High selectivity | nih.gov |

| Iron Catalyst | Iron-catalyzed redox condensation | 2-nitroanilines, Benzylamines | Solvent-free, No external oxidant/reductant | organic-chemistry.org |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing waste, reducing environmental impact, and often simplifying experimental procedures and product purification. nih.gov The synthesis of benzimidazoles and their analogues has been successfully adapted to these conditions, frequently enhanced by energy sources like heat or microwave irradiation.

A straightforward and efficient solvent-free method involves the direct heating of o-phenylenediamine with various organic acids or aldehydes at elevated temperatures, such as 140°C. umich.edu This approach, which often requires no catalyst, proceeds by thoroughly grinding the reactants in a mortar with a pestle before heating, leading to good yields of the desired benzimidazole derivatives. umich.edu

For the synthesis of 2-mercaptobenzimidazole analogues, a key step toward this compound, a solvent-free reaction can be conducted by grinding o-phenylenediamine derivatives with ammonium (B1175870) thiocyanate (B1210189) in the presence of a catalytic amount of ammonium chloride. umich.edu The mixture is then heated to yield the target compounds.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions under solvent-free conditions. The synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and aldehydes is significantly enhanced by this technique. nih.gov In the presence of a catalytic amount of Er(OTf)₃, reactions are completed in minutes with excellent yields, demonstrating a significant improvement over conventional heating methods. nih.gov Cobalt- or iron-catalyzed redox condensation of 2-nitroanilines and benzylamines also proceeds efficiently under solvent-free conditions to afford a broad range of functionalized 2-aryl benzimidazoles. organic-chemistry.org

| Reactants | Conditions | Catalyst | Product Type | Yield | Reference |

| o-phenylenediamine, Organic acids/Aldehydes | Grinding, Heating at 140°C | None | 2-Substituted benzimidazoles | 55-92% | umich.edu |

| o-phenylenediamine derivatives, Ammonium thiocyanate | Grinding, Heating | NH₄Cl | 2-Mercaptobenzimidazoles | 48-85% | umich.edu |

| N-phenyl-o-phenylenediamine, Aldehydes | Microwave irradiation (60°C, 5-10 min) | Er(OTf)₃ (1 mol%) | 1,2-Disubstituted benzimidazoles | 86-99% | nih.gov |

| 2-Nitroanilines, Benzylamines | Heating | Cobalt or Iron | 2-Aryl benzimidazoles | Good | organic-chemistry.org |

Coordination Chemistry of 1h Benzimidazole 2 Carbodithioic Acid

1H-Benzimidazole-2-carbodithioic Acid as a Ligand in Metal Complex Formation

This compound is a multifaceted ligand, possessing multiple potential donor sites that can engage in coordination with a central metal ion. The benzimidazole (B57391) ring system contains a pyridine-type nitrogen atom and an amine-type nitrogen, both of which are capable of forming coordinate bonds. The carbodithioate group (-CSSH) is a soft and highly effective chelating agent, readily deprotonating to form a dithiocarbamate-like moiety (-CSS⁻) that coordinates strongly to a wide array of transition metals. nih.govnih.gov

The presence of both the benzimidazole and carbodithioate functionalities within the same molecule allows this compound to act as a versatile chelating ligand. It is anticipated to form stable chelate rings with metal ions, a property that is often associated with enhanced thermodynamic and kinetic stability of the resulting complexes. The specific coordination mode will likely depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The lipophilic nature of dithiocarbamates suggests that complexes of this compound may exhibit good solubility in organic solvents. nih.gov

Synthesis and Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. sysrevpharm.org Generally, dithiocarbamate (B8719985) complexes are prepared by reacting an aqueous solution of a metal salt with a solution of the dithiocarbamate ligand. nih.gov For benzimidazole-based ligands, the synthesis often involves dissolving the ligand and a metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like ethanol (B145695) and stirring the mixture at room temperature or under reflux. nih.govrsc.org The resulting metal complexes can then be isolated as precipitates and purified by recrystallization.

The characterization of these complexes is crucial for elucidating their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Characterization Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N of the benzimidazole ring and the C-S bonds of the carbodithioate group. The appearance of new bands corresponding to metal-ligand vibrations (M-N and M-S) can also be observed. |

| UV-Visible Spectroscopy | Offers insights into the electronic transitions within the complex, which are related to the geometry of the metal center and the nature of the metal-ligand bonding. This is particularly useful for studying the d-d transitions in transition metal complexes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, especially for diamagnetic metal ions like Zn(II) and Cd(II). Changes in the chemical shifts upon coordination can provide information about the binding sites. |

| Mass Spectrometry | Helps to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. It can also reveal details about the crystal packing and any supramolecular interactions. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in the complex, which is used to confirm the empirical formula. |

| Magnetic Susceptibility Measurements | Used to determine the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion. |

Coordination Modes and Ligand Field Properties of Carbodithioate Ligands

Carbodithioate and the closely related dithiocarbamate ligands are known for their ability to adopt several coordination modes, which contributes to the structural diversity of their metal complexes. researchgate.netresearchgate.net The most common coordination modes include:

Monodentate: The ligand binds to the metal center through only one of the sulfur atoms. This mode is less common as the chelate effect favors bidentate coordination. nih.gov

Bidentate (Chelating): Both sulfur atoms of the carbodithioate group coordinate to the same metal center, forming a stable four-membered chelate ring. This is the most prevalent coordination mode. nih.govresearchgate.net

Bidentate (Bridging): The two sulfur atoms of the ligand bridge between two different metal centers. This can lead to the formation of dimeric or polymeric structures.

The electronic properties of the metal ions in these complexes are described by Ligand Field Theory (LFT). LFT is an extension of molecular orbital theory that explains the electronic structure and spectroscopic properties of coordination compounds. wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand, the metal ion, and the coordination geometry. libretexts.org

Carbodithioate ligands, with their sulfur donor atoms, are generally considered to be "soft" ligands. In the spectrochemical series, which ranks ligands according to their ability to cause d-orbital splitting, sulfur-donating ligands typically produce a smaller Δ value compared to nitrogen or oxygen donors. This places them in the category of weak-field ligands. wikipedia.org Consequently, complexes with carbodithioate ligands are more likely to be high-spin, especially for first-row transition metals, as the energy required to pair electrons in the lower energy d-orbitals is often greater than the ligand field splitting energy. libretexts.org The electronic spectra of these complexes are characterized by d-d transitions, the energies of which are related to the value of Δ.

Supramolecular Assembly in Metal-Organic Frameworks Derived from Benzimidazole Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The benzimidazole moiety is a popular building block in the design of ligands for MOFs due to its rigidity and the directional coordination of its nitrogen atoms. The use of benzimidazole-based ligands can lead to the formation of robust and porous frameworks with potential applications in gas storage, separation, and catalysis. acs.orgrsc.org

In addition to the primary coordination bonds, weaker intermolecular interactions such as hydrogen bonding and π-π stacking involving the benzimidazole rings play a crucial role in stabilizing the supramolecular architecture of the MOF. acs.org For a ligand like this compound, the carbodithioate group could also participate in the framework construction, potentially leading to novel network topologies. The introduction of sulfur atoms into the framework could also impart unique properties to the resulting MOF.

Structural Elucidation and Spectroscopic Characterization of 1h Benzimidazole 2 Carbodithioic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1H-Benzimidazole-2-carbodithioic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the N-H proton of the imidazole (B134444) moiety, and the S-H proton of the carbodithioic acid group. The aromatic region would likely show a complex multiplet pattern for the four protons on the benzene (B151609) ring. Protons H-4/H-7 and H-5/H-6 are chemically equivalent due to rapid tautomerism of the N-H proton at room temperature, but they would couple with each other, leading to characteristic splitting patterns. nih.gov The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, a characteristic feature for N-H protons in benzimidazole systems. rsc.orgias.ac.in The S-H proton of the carbodithioic acid group would also be expected to resonate at a downfield position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The spectrum for 2-substituted 1H-benzimidazoles typically shows signals for the C-2 carbon, the carbons of the benzene ring, and the carbon of the substituent. rsc.orgarabjchem.org For this compound, the C-2 carbon, being attached to the electron-withdrawing carbodithioic acid group, would likely appear at a downfield chemical shift. The carbodithioic acid carbon (C=S) is expected to be significantly deshielded and appear at a very low field, potentially around 200 ppm or higher. Due to the tautomerism in the benzimidazole ring, the pairs of carbons C-4/C-7, C-5/C-6, and C-3a/C-7a are expected to be chemically equivalent, resulting in a simplified spectrum. nih.govarabjchem.org

Expected NMR Data for this compound

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| H-4/H-7 | 7.50 - 7.80 | C-2 | 150 - 160 |

| H-5/H-6 | 7.10 - 7.40 | C-3a/C-7a | 135 - 145 |

| N-H | > 12.0 (broad) | C-4/C-7 | 110 - 120 |

| S-H | Variable, likely downfield | C-5/C-6 | 120 - 130 |

| C=S | > 200 |

Note: The expected chemical shifts are estimations based on general principles of NMR spectroscopy and data for structurally related benzimidazole compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C=S functional groups. A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. rsc.org Aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ range. The C=N stretching vibration of the imidazole ring and C=C stretching vibrations of the benzene ring are expected to give rise to strong absorptions in the 1400-1630 cm⁻¹ region. rsc.org The C=S stretching vibration of the carbodithioic acid group is typically observed in the 1050-1250 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the benzimidazole ring system are often more intense in the Raman spectrum. The C=S stretching vibration is also expected to give a strong signal in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H | Stretching | 3200 - 3400 (broad) | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| C=N / C=C | Stretching | 1400 - 1630 | Strong |

| C=S | Stretching | 1050 - 1250 | Strong |

| N-H | Bending | ~1400 | Medium |

| Aromatic C-H | Bending (out-of-plane) | 700 - 900 | Medium |

Note: These are expected frequency ranges and intensities based on characteristic group frequencies and data for similar compounds. mdpi.comnih.govorientjchem.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of benzimidazole derivatives often involves characteristic losses of small molecules. For this compound, initial fragmentation could involve the loss of the carbodithioic acid moiety or parts of it. A common fragmentation pathway for benzimidazoles involves the cleavage of the imidazole ring. researchgate.netscispace.comjournalijdr.com

Plausible Fragmentation Pathway

A likely fragmentation pathway could involve the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (H₂S) from the molecular ion. Subsequent fragmentation could involve the loss of a carbon monosulfide (CS) molecule to yield the benzimidazolyl cation. Further fragmentation of the benzimidazole ring itself would lead to smaller, characteristic ions. High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of the molecular ion and its fragments, further confirming the structure. rsc.orgrsc.org

Expected Key Fragments in the Mass Spectrum

| m/z Value | Possible Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M - SH]⁺ | Loss of a sulfhydryl radical |

| [M - H₂S]⁺ | Loss of hydrogen sulfide |

| [M - CS₂H]⁺ | Loss of the carbodithioic acid group |

| [C₇H₅N₂]⁺ | Benzimidazolyl cation |

Note: The m/z values are dependent on the exact molecular weight of this compound. The proposed fragments are based on known fragmentation patterns of benzimidazoles. nist.gov

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for this compound, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

Although a specific crystal structure for this compound has not been reported, analysis of related benzimidazole structures allows for predictions of its solid-state characteristics. researchgate.netnih.gov The benzimidazole ring system is expected to be nearly planar. The carbodithioic acid group may be twisted relative to the plane of the benzimidazole ring.

Expected Crystallographic Data and Structural Features

| Parameter | Expected Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common |

| Hydrogen Bonding | Strong N-H···N or N-H···S interactions |

| Molecular Geometry | Near-planar benzimidazole ring |

| Supramolecular Structure | Chains or sheets formed by hydrogen bonds and π-π stacking |

Note: These expectations are based on the analysis of crystal structures of similar benzimidazole derivatives. nih.govnih.gov

Computational Chemistry Investigations of 1h Benzimidazole 2 Carbodithioic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-Benzimidazole-2-carbodithioic acid, DFT studies would provide fundamental insights into its geometry, stability, and chemical behavior.

Optimization of Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for the carbodithioic acid group (-CSSH), as its rotation relative to the benzimidazole (B57391) ring would lead to different conformers with varying stabilities. The results would identify the global minimum energy conformer, which is the most likely structure of the molecule in the ground state.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. For this compound, the analysis would identify the regions of the molecule where the HOMO is localized, indicating the likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The localization of the LUMO would indicate the probable sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Calculations would yield specific energy values for these orbitals, which are essential for predicting the molecule's electronic behavior.

Prediction of Spectroscopic Parameters (Vibrational and NMR)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Spectroscopy: Theoretical vibrational (infrared and Raman) spectra can be calculated by determining the harmonic frequencies of the molecule's vibrational modes. This analysis would predict the characteristic stretching and bending frequencies for functional groups in this compound, such as the N-H, C=S, and S-H bonds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a powerful tool for assigning signals in experimental NMR spectra and confirming the structural characterization of the synthesized compound.

Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

To gain a more quantitative understanding of reactivity, various descriptors derived from DFT can be calculated.

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most susceptible to a particular type of reaction.

Dual Descriptor: This descriptor provides a more refined picture of reactivity by simultaneously showing regions where the electron density increases or decreases during a chemical reaction, thus clearly distinguishing between electrophilic and nucleophilic sites.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or DMSO, would provide insights into:

Conformational Dynamics: How the molecule's shape and structure fluctuate over time at a given temperature.

Solvent Interactions: The formation and dynamics of hydrogen bonds and other non-covalent interactions between the molecule and the surrounding solvent molecules. This is crucial for understanding its solubility and behavior in solution.

Quantum Chemical Parameters and Quantitative Structure-Property Relationships (QSPR)

QSPR models aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, quantum chemical parameters obtained from DFT calculations (such as HOMO/LUMO energies, dipole moment, polarizability, etc.) could be used as descriptors.

If a series of related benzimidazole derivatives with known experimental properties were available, a QSPR model could be developed to predict the properties of new, unsynthesized compounds, thereby guiding future research and development.

Despite a comprehensive search for computational chemistry investigations into the tautomeric equilibria of this compound, no specific theoretical assessments detailing the relative stabilities of its potential tautomers were found in the available literature.

Computational studies on analogous benzimidazole derivatives, such as 2-mercaptobenzimidazole (B194830) and 2-hydroxybenzimidazole, frequently employ Density Functional Theory (DFT) to evaluate the energetic landscapes of different tautomeric forms. These studies typically calculate the relative electronic energies, Gibbs free energies, and transition states to determine the most stable tautomer in the gas phase and in various solvents. However, similar detailed research findings and corresponding data tables for this compound are not presently available.

Therefore, the section on "Theoretical Assessments of Tautomeric Equilibria" for this compound cannot be constructed at this time due to the absence of specific computational data in the scientific literature.

Reactivity and Derivatization Strategies for 1h Benzimidazole 2 Carbodithioic Acid

Chemical Transformations of the Carbodithioic Acid Moiety

The carbodithioic acid group (-CSSH) is a highly versatile functional group that can undergo a variety of chemical transformations, making it a key site for derivatization. Dithiocarboxylic acids are known to be more acidic than their carboxylic acid counterparts and can be readily converted into various derivatives. wikipedia.orgwikipedia.org

One of the most common reactions is the S-alkylation of the dithiocarboxylate salt, which is readily formed in the presence of a base. This reaction leads to the formation of dithiocarboxylate esters. A wide range of alkylating agents can be employed, including simple alkyl halides, substituted benzyl (B1604629) halides, and functionalized alkyl halides, allowing for the introduction of diverse side chains. wikipedia.org For instance, the reaction of a dithiocarboxylate with an alkyl halide (R'-X) proceeds as follows:

RCS2Na + R'Cl → RCS2R' + NaCl wikipedia.org

This straightforward reaction allows for the synthesis of a library of dithiocarboxylate esters with varying steric and electronic properties.

Furthermore, the carbodithioic acid moiety can be converted into other sulfur-containing functional groups. For example, oxidation of dithiocarboxylic acids can lead to the formation of disulfides. Additionally, they can react with amines to form thioamides or with hydrazines to yield thiohydrazides. wikipedia.org The conversion of dithioesters into carboxylic acids or esters can also be achieved under mild conditions using reagents like alkaline hydrogen peroxide, providing a pathway to oxygen-containing analogs. organic-chemistry.org

The reactivity of the carbodithioic acid group is summarized in the table below:

| Reagent/Condition | Product | Transformation | Reference(s) |

| Base, Alkyl Halide (R'-X) | Dithiocarboxylate Ester (RCS2R') | S-Alkylation | wikipedia.org |

| Oxidizing Agent | Disulfide (RC(S)S-SC(S)R) | Oxidation | wikipedia.org |

| Amine (R'NH2) | Thioamide (RCSNHR') | Thioamidation | wikipedia.org |

| Hydrazine (R'NHNH2) | Thiohydrazide (RCSNHNHR') | Thiohydrazidation | wikipedia.org |

| Alkaline H2O2 | Carboxylic Acid (RCOOH) or Ester (RCOOR') | Conversion to Carboxylic Acid/Ester | organic-chemistry.org |

Functionalization of the Benzimidazole (B57391) Core

The benzimidazole nucleus itself presents multiple sites for functionalization, primarily at the nitrogen atoms of the imidazole (B134444) ring. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting molecules.

The nitrogen atoms of the benzimidazole ring can be readily alkylated or acylated. N-alkylation is a common strategy to introduce various substituents, which can influence the compound's solubility, lipophilicity, and interaction with biological targets. researchgate.netnih.gov The reaction typically proceeds by treating the benzimidazole with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the selectivity between N1 and N3 alkylation in unsymmetrically substituted benzimidazoles.

N-acylation of the benzimidazole core introduces an acyl group, which can serve as a handle for further functionalization or can directly contribute to the biological activity of the molecule. scispace.com Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a suitable base.

The table below summarizes common alkylation and acylation reactions on the benzimidazole core:

| Reaction | Reagent | Product | Reference(s) |

| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl Benzimidazole | researchgate.netnih.gov |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)2O), Base | N-Acyl Benzimidazole | scispace.com |

The introduction of a wide array of substituents onto the benzimidazole scaffold has been a highly effective strategy for the development of compounds with specific, targeted biological activities. tandfonline.comnih.gov The nature and position of these substituents can profoundly impact the pharmacological profile of the resulting derivatives. nih.govresearchgate.net

For instance, the incorporation of specific pharmacophores can lead to potent anticancer agents . nih.govmdpi.com Benzimidazole derivatives have been designed to act as topoisomerase inhibitors, DNA intercalating agents, and inhibitors of various protein kinases. nih.gov The substitution pattern on the benzene (B151609) ring of the benzimidazole core plays a critical role in determining the anticancer efficacy and selectivity. mdpi.com

Similarly, the strategic placement of functional groups can yield potent antimicrobial agents . tandfonline.comresearchgate.net Modifications at the N-1 and C-2 positions, as well as on the benzene ring, have led to the discovery of benzimidazole derivatives with significant antibacterial and antifungal activities. tandfonline.com

The following table provides examples of substituent effects on the biological properties of benzimidazole derivatives:

| Substituent/Modification | Targeted Property | Mechanism of Action (Example) | Reference(s) |

| Planar aromatic groups | Anticancer | DNA intercalation | nih.gov |

| Methyl or Nitro groups on the benzene ring | Antimicrobial | Enhanced DNA binding and disruption of cellular processes | tandfonline.com |

| Azabicyclic carboxamides | Serotonin 5-HT(3) receptor antagonists | Interaction with specific receptor binding sites | nih.gov |

| Phenyl and substituted phenyl groups at C-2 | Analgesic and Anti-inflammatory | Enzyme inhibition | nih.gov |

Synthesis of Novel Heterocyclic Systems Incorporating the Benzimidazole-carbodithioate Scaffold

The benzimidazole-2-carbodithioate scaffold is a valuable building block for the synthesis of more complex and novel heterocyclic systems. The reactive nature of both the carbodithioic acid moiety and the benzimidazole core allows for a variety of cyclization reactions, leading to the formation of fused or linked heterocyclic structures.

Dithiocarboxylates and their derivatives are known to be versatile synthons in the synthesis of a broad range of three- to six-membered and fused heterocycles. researchgate.netresearchgate.net For example, the reaction of dithiocarboxylate esters with dinucleophiles can lead to the formation of various heterocyclic rings.

Furthermore, intramolecular reactions involving functional groups on both the benzimidazole core and the carbodithioate-derived side chain can lead to the construction of novel fused systems. For instance, an N-alkylated benzimidazole with a suitable functional group on the alkyl chain can undergo cyclization with the sulfur atom of the dithiocarboxylate moiety. Such strategies have been employed to synthesize a variety of polycyclic benzimidazole derivatives with potential applications in materials science and medicinal chemistry. scispace.com

An example of such a synthetic strategy is the cyclocondensation of a 2-substituted benzimidazole with appropriate reagents to form fused systems like pyrrolo[1,2-a]benzimidazoles. scispace.com

The table below illustrates the potential for synthesizing novel heterocyclic systems:

| Starting Material | Reaction Type | Resulting Heterocyclic System | Reference(s) |

| Dithiocarboxylate Ester | Cyclocondensation with Dinucleophiles | Various five- and six-membered heterocycles | researchgate.netresearchgate.net |

| Functionalized N-Alkyl Benzimidazole Dithioester | Intramolecular Cyclization | Fused polycyclic benzimidazoles | scispace.com |

| 2-Acetylbenzimidazole derivative | Cyclocondensation | Pyrrolo[1,2-a]benzimidazole | scispace.com |

Applications of 1h Benzimidazole 2 Carbodithioic Acid and Its Derivatives in Advanced Materials

Development of Materials with Enhanced Electronic and Optical Properties

The conjugated π-electron system inherent to the benzimidazole (B57391) core is fundamental to its electronic and optical properties. tandfonline.com This system allows for efficient electron delocalization, which can be fine-tuned through chemical modification to create materials with tailored functionalities for various high-tech applications. tandfonline.comresearchgate.net

Benzimidazole derivatives are recognized as important compounds in the field of organic electronics. researchgate.net Their multifunctional nature makes them suitable for use in heteroaromatic molecular systems for optoelectronics, including Organic Light-Emitting Diodes (OLEDs). researchgate.net Symmetrical 1H-benzo[d]imidazole derivatives have been explored as materials for OLEDs, demonstrating their potential as active components in electrochromic and light-emitting devices. nih.gov The versatility of the benzimidazole scaffold allows for the design of molecules with specific energy levels and charge transport properties, which are critical for efficient OLED performance.

Benzimidazole and its derivatives have emerged as a promising class of materials for non-linear optical (NLO) applications due to their unique molecular structure and electronic characteristics. tandfonline.com The conjugated π-electron system within the benzimidazole molecule facilitates the efficient electron delocalization necessary for NLO behavior. tandfonline.com These compounds can exhibit high polarizability and form charge transfer complexes, which enhances their NLO properties. tandfonline.com

Research has demonstrated that certain benzimidazole derivatives show significant second harmonic generation (SHG) efficiency, making them valuable for optical devices in telecommunications and laser technology. tandfonline.com For instance, benzimidazole L-tartrate (BILT) crystals have an SHG efficiency 2.69 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. ias.ac.in The NLO properties can be reversibly switched by protonation/deprotonation, with first hyperpolarizability (β₀) values being tuned significantly through chemical substitutions. rsc.org

Table 1: Non-Linear Optical (NLO) Properties of Selected Benzimidazole Derivatives

| Compound | Key NLO Property | Finding | Reference |

|---|---|---|---|

| Benzimidazole L-tartrate (BILT) | Second Harmonic Generation (SHG) Efficiency | 2.69 times that of KDP | ias.ac.in |

| (1-(4-methoxyphenyl)-2-(2-thienyl)pyrrolyl)-1,3-benzimidazole anion (1−) | First Hyperpolarizability (β₀) | 61 × 10⁻³⁰ esu (4 times larger than its neutral form) | rsc.org |

| Derivatives of compound 1- | Tuned First Hyperpolarizability (β₀) | Up to 2028 × 10⁻³⁰ esu | rsc.org |

| 2-Methylbenzimidazole (2-MBMZ) | Third-order Susceptibility (χ³) | 2.60182 × 10⁻⁵ esu | researchgate.net |

| 2-(2-Hydroxyphenyl)benzimidazole (2-HBMZ) | Third-order Susceptibility (χ³) | 1.87049 × 10⁻⁵ esu | researchgate.net |

Benzimidazole derivatives have been successfully incorporated into photovoltaic devices, particularly in perovskite and dye-sensitized solar cells (DSSCs). researchgate.netnih.gov In perovskite solar cells, new classes of benzimidazole-based small molecules are being investigated as dopant-free hole-transporting materials (HTMs). researchgate.net These materials are crucial for aligning energy levels at the HTM/perovskite interface, leading to high open-circuit voltages and enhanced power conversion efficiencies (PCE) of over 20%. researchgate.net

Table 2: Performance of Benzimidazole Derivatives in Solar Cells

| Solar Cell Type | Benzimidazole Derivative Role | Key Performance Metric | Result | Reference |

|---|---|---|---|---|

| Inverted Perovskite Solar Cell | Hole-Transporting Material (YJS003) | Power Conversion Efficiency (PCE) | Over 20% | researchgate.net |

| Dye-Sensitized Solar Cell (DSSC) | Organic Sensitizer (SC36) | Power Conversion Efficiency (PCE) | 7.38% | nih.gov |

| Perovskite Solar Cell | Electron Transporting Material (SM7) | Calculated HOMO/LUMO levels | –5.27 to –5.73 eV / –2.33 to –2.89 eV | msu.ru |

Corrosion Inhibition Mechanisms and Performance

Benzimidazole and its derivatives are highly effective corrosion inhibitors, especially for mild steel in acidic environments like hydrochloric acid (HCl) solutions. nih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that shields the metal from corrosive agents.

The inhibition mechanism involves the interaction of the heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings with the metal surface. nih.govonepetro.org This adsorption process obstructs the active sites for corrosion, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govnih.gov Consequently, these compounds are typically classified as mixed-type inhibitors. nih.govripi.iracs.org

The efficiency of corrosion inhibition increases with the concentration of the benzimidazole derivative. acs.orgkfupm.edu.sa The adsorption of these inhibitor molecules on the steel surface generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. ripi.iracs.org The strength and nature of this adsorption can be a combination of physical (electrostatic) and chemical interactions. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Steel in HCl

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (η%) | Concentration | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzimidazole (B194830) | Carbon Steel | 1M HCl | 88% | 250 ppm | ripi.ir |

| 2-Methylbenzimidazole | Carbon Steel | 1M HCl | 54% | 250 ppm | ripi.ir |

| 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh III) | Mild Steel | 15% HCl | 96.4% | 200 ppm | acs.org |

| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2) | Carbon Steel | 1.0 M HCl | 95.4% | Not specified | rsc.org |

| 1,4-bis(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)butane (IM-Cl) | Mild Steel | HCl solution | 93% | 5 × 10⁻³ mol/L | researchgate.net |

Chemo- and Biosensors based on Benzimidazole Derivatives

The benzimidazole scaffold is an exceptional structural candidate for optical chemical sensors due to its inherent properties, such as electron-accepting ability, π-bridging, pH sensitivity, and metal-ion chelating capabilities. researchgate.nettandfonline.com These features have been exploited to design a variety of fluorescent chemo- and biosensors for the selective and sensitive detection of various analytes, particularly metal ions. researchgate.net

Benzimidazole-containing fluorescent sensors have been developed for the detection of biologically and environmentally important metal ions like Cu²⁺, Zn²⁺, and Co²⁺. rsc.orgmdpi.com The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). tandfonline.comrsc.org For example, a novel sensor was designed to detect Cu²⁺ through fluorescence quenching ("turn-off") and Zn²⁺ through a ratiometric fluorescence response ("turn-on") with a significant blue shift in emission. rsc.org The coordination of the metal ion with the nitrogen atoms of the benzimidazole moiety alters the photophysical properties of the molecule, leading to a detectable change in the fluorescence signal. mdpi.comnih.gov

These sensors have demonstrated high selectivity and have been successfully applied for fluorescence imaging in living cells and for detecting ions in real water samples. rsc.org

Table 4: Benzimidazole-Based Fluorescent Sensors for Metal Ion Detection

| Sensor Type | Target Analyte | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Benzimidazole-derived Schiff-base | Cu²⁺ and Zn²⁺ | Fluorescence on-off/enhancement | Differentially detects Cu²⁺ and Zn²⁺ | rsc.org |

| Benzimidazole-derived sensor (BBMP) | Cu²⁺ and Zn²⁺ | ESIPT inhibition / Ratiometric turn-on | 82 nm blue-shifted emission for Zn²⁺ | rsc.org |

| Quinoline-benzimidazole probe (DQBM-B) | Co²⁺ | Fluorescence quenching (PET) | High selectivity with a detection limit of 3.56 μmol L⁻¹ | mdpi.com |

| Benzimidazole-based imine receptor | Cu²⁺ and Phosphate anions | Fluorescence quenching / restoration | Cu²⁺ complex acts as a sensor for phosphate via displacement | researchgate.net |

| 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) based sensor | Boronic Acids | Off/On fluorescence | Emits strong fluorescence after reacting with boronic acid | mdpi.com |

Catalytic Applications of 1h Benzimidazole 2 Carbodithioic Acid Complexes

Metal Complexes of 1H-Benzimidazole-2-carbodithioic Acid as Catalysts in Organic Transformations

There is a scarcity of direct research focusing on the use of this compound complexes in organic transformations. Nevertheless, the broader family of benzimidazole-containing metal complexes has demonstrated significant utility as catalysts in a variety of organic reactions. These complexes are valued for their structural versatility and the ability to stabilize metal centers, thereby facilitating a range of chemical transformations. nih.gov

For instance, palladium-benzimidazole complexes have been effectively employed as catalysts in fundamental carbon-carbon (C-C) coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov These reactions are cornerstones of modern organic synthesis, crucial for the formation of complex organic molecules. Similarly, copper-benzimidazole complexes have been investigated for their catalytic prowess in oxidative reactions. nih.gov The catalytic activity of these complexes often hinges on the electronic properties of the benzimidazole (B57391) ligand, which can be modulated by the introduction of various substituents. nih.gov

In a related context, heterometallic coordination complexes involving benzimidazole rings, such as tetranuclear [CoZn3] and [CoCd3] systems, have been utilized as heterogeneous catalysts for Knoevenagel condensation and Henry reactions. rsc.org The stability and recyclability of these catalysts underscore the potential of benzimidazole-based frameworks in sustainable catalysis. rsc.org

| Catalyst Type | Organic Transformation | Reference |

|---|---|---|

| Palladium-benzimidazole complexes | Suzuki-Miyaura and Heck C-C coupling reactions | nih.gov |

| Copper-benzimidazole complexes | Oxidation of alcohols to aldehydes and ketones | nih.gov |

| [CoZn3] and [CoCd3] heterometallic complexes | Knoevenagel condensation and Henry reactions | rsc.org |

Role in Oxidation and Reduction Reactions

Specific studies detailing the role of this compound complexes in oxidation and reduction reactions are not readily found in the existing literature. However, the catalytic activity of other benzimidazole derivatives in such reactions is well-documented. These compounds play a significant role in catalysis, particularly in the oxidation of olefins and alcohols. enpress-publisher.com

Copper-benzimidazole complexes, for example, have been shown to facilitate the oxidation of alcohols into aldehydes and ketones, which are important transformations in both laboratory and industrial synthesis. nih.gov Furthermore, a polymer-supported palladium complex of 2-(2'-pyridyl)benzimidazole has been reported to catalyze the reduction of olefins, nitroarenes, and Schiff base compounds. enpress-publisher.com

The redox properties of transition metal complexes with benzimidazole-based ligands are central to their catalytic activity. For instance, iron(II) complexes with certain benzimidazole-hydrazone ligands have been shown to be electroactive, with the color of the complex depending on the oxidation state of the metal center and the ligand molecule. rsc.org This electroactivity is indicative of their potential to mediate oxidation-reduction reactions.

Investigation of Ligand Effects on Catalytic Activity and Selectivity

While there is no specific information on the ligand effects of this compound on catalytic activity and selectivity, the influence of the ligand architecture is a well-established principle in the catalysis of benzimidazole metal complexes. The ability to fine-tune the electronic and steric properties of benzimidazole ligands through substitution is a key factor in enhancing their catalytic performance. nih.gov

The introduction of substituents on the benzimidazole ring can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. For example, in 2-(4-nitrophenyl)-1H-benzimidazole complexes, the electron-withdrawing nitro group affects the electronic properties of the ligand, which in turn influences the catalytic behavior of the metal complex. nih.gov

The coordination environment of the metal ion, which is dictated by the ligand, plays a crucial role. Monodentate 2-(phenylsubstituted) benzimidazoles are recognized as important ligands due to their extensive coordination chemistry and the ease with which they can be functionalized. mdpi.com The phenyl substitutions can modulate electronic properties and steric hindrance, which directly impacts metal-ligand interactions and, consequently, the catalytic outcome. mdpi.com

| Ligand Feature | Effect on Catalysis | Reference |

|---|---|---|

| Substituents on the benzimidazole ring | Modulates electronic properties and steric hindrance, affecting activity and selectivity. | nih.govmdpi.com |

| Additional donor sites (e.g., hydroxyphenyl derivatives) | Enhances chelating ability and stability of the complex. | mdpi.com |

| Formation of Schiff bases | Creates multidentate ligands that form stable and catalytically active complexes. | mdpi.com |

Supramolecular Catalysis Using Benzimidazole-Based Systems

Direct examples of supramolecular catalysis involving this compound are not prominent in the literature. However, the foundational principles of supramolecular chemistry are highly relevant to benzimidazole-based systems and their potential in catalysis. Benzimidazole derivatives are excellent building blocks for the construction of supramolecular assemblies due to their ability to participate in noncovalent interactions such as metal coordination and π-π stacking. researchgate.net

These supramolecular structures can create unique reaction environments, leading to enhanced catalytic activity or selectivity. Anion-based catalysis is one area where benzimidazole derivatives have shown promise as ligands in anion-binding coordination complexes. researchgate.net The design and modification of benzimidazole units open up possibilities for creating a diversity of structures, including metal-organic frameworks and coordination polymers, which can serve as platforms for catalysis. researchgate.net

Ion-responsive supramolecular gels based on benzimidazole motifs are also an emerging area of interest. benthamdirect.com These "smart" materials can undergo structural changes in response to external stimuli, a property that could be harnessed for controlled catalytic processes. benthamdirect.com The ability of the benzimidazole moiety to engage in hydrogen bonding, π-bridging, and ion coordination makes it a versatile component in the design of such advanced catalytic systems. benthamdirect.com

Lack of Specific Research Data Precludes Article Generation on this compound's Biological Activity Mechanisms

A thorough and extensive review of scientific literature reveals a significant gap in the available research concerning the specific biological activity mechanisms and structure-activity relationships (SAR) of this compound and its derivatives. While the broader class of benzimidazole compounds has been widely studied for its diverse pharmacological properties, specific data pertaining to the carbodithioic acid derivative is not present in the accessible scientific domain.

The benzimidazole scaffold is a well-recognized pharmacophore, and numerous derivatives have been investigated for their potential as therapeutic agents. Research has explored their roles as inhibitors of topoisomerase, modulators of microtubule polymerization, inhibitors of dihydrofolate reductase (DHFR), DNA intercalating and alkylating agents, and as protein kinase inhibitors. nih.govrsc.orgresearchgate.netnih.govmdpi.comnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on various benzimidazole analogues to optimize their potency and selectivity for these targets. nih.govresearchgate.netnih.gov

However, the specific functionalization at the 2-position with a carbodithioic acid moiety appears to be a largely unexplored area of research within the context of the detailed biological mechanisms outlined in the query. Searches for studies on this compound and its direct derivatives in relation to topoisomerase inhibition, microtubule dynamics, DHFR inhibition, DNA interaction, and protein kinase inhibition have not yielded specific research findings.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres strictly to the provided outline and focuses solely on this compound. The creation of such an article would necessitate speculation and extrapolation from the broader benzimidazole class, which would not meet the required standards of scientific accuracy and would deviate from the instruction to focus exclusively on the specified compound.

Further experimental research is required to elucidate the potential biological activities and establish the structure-activity relationships of this compound and its derivatives. Until such primary research is conducted and published, a detailed and scientifically sound article on this specific topic cannot be responsibly generated.

Biological Activity Mechanisms and Structure Activity Relationships Sar of 1h Benzimidazole 2 Carbodithioic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Substitution Patterns on the Benzimidazole (B57391) Core

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. cbijournal.com The biological activity of its derivatives is highly dependent on the nature and position of substituents on the benzene (B151609) ring of the benzimidazole core. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on various benzimidazole derivatives have highlighted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus play a crucial role in modulating their anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnih.gov For instance, in a series of 2-substituted N-benzyl benzimidazoles, the nature of the substituent at the 2-position was found to be critical for bradykinin (B550075) B1 receptor antagonist activity. nih.gov

In the context of antimicrobial agents, substitutions on the benzimidazole ring have been shown to be essential for activity. For example, in a study of new benzimidazole analogs, it was observed that the presence of electron-withdrawing groups, such as chloro and nitro groups, on the benzene ring resulted in enhanced antibacterial activity. researchgate.net Conversely, the introduction of electron-donating groups like methyl and methoxy (B1213986) groups did not significantly improve activity. researchgate.net

Furthermore, research on 2-mercaptobenzimidazole (B194830) derivatives has demonstrated that modifications at both the N- and S- positions of the benzimidazole core can lead to compounds with significant biological activities, including antimicrobial and cytotoxic effects. nih.gov

Table 1: Impact of Benzimidazole Core Substitution on Biological Activity

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity |

|---|---|---|

| N1 | Various heterocyclic groups | Influences anti-inflammatory effects. researchgate.net |

| C2 | Methylene alcohol or benzylmethyelene ether | Greater protective effects in certain cellular models. acs.org |

| C2 | Methylene group (replacing an amino group) | Significantly reduced anti-inflammatory activity. researchgate.net |

| C5 and C6 | Electron-withdrawing groups (e.g., -Cl, -NO2) | Enhanced antibacterial activity. researchgate.net |

Influence of the Carbodithioic Acid Moiety on Molecular Recognition

The dithiocarbamate (B8719985) group is known to be a good pharmacophore and has been incorporated into various molecular structures to elicit a range of biological responses, including antifungal, antibacterial, and anticancer activities. mdpi.com The presence of two sulfur atoms in the dithiocarbamate moiety confers strong metal-binding capacity, which can lead to the inhibition of enzymes and affect various biological processes. mdpi.com The lipophilic nature of dithiocarbamates also allows them to interact with biological membranes and cellular components. nih.gov

In the context of benzimidazole derivatives, the presence of a sulfur-containing group at the 2-position, such as in 2-mercaptobenzimidazole, is crucial for certain biological activities. nanobioletters.com For instance, these compounds are known to inhibit enzymes through covalent bond formation at specific sites. nanobioletters.com The carbodithioic acid moiety, with its two sulfur atoms, is expected to be a key player in molecular recognition, potentially through chelation of metal ions within the active sites of target enzymes or through other non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Mechanistic Insights from In Silico Studies (e.g., Molecular Docking)

In silico techniques, particularly molecular docking, have become invaluable tools for elucidating the potential mechanisms of action of novel compounds by predicting their binding affinities and interaction patterns with biological targets.

Molecular docking studies on various benzimidazole derivatives have provided significant insights into their structure-activity relationships. For instance, in a study of benzimidazol-2-thione derivatives, molecular docking was used to investigate their potential as antimicrobial and anticancer agents. researchgate.net The docking results helped to rationalize the observed in vitro activities and provided a basis for the design of more potent analogs. researchgate.net

Similarly, molecular docking studies of 2-mercaptobenzimidazole derivatives have been employed to identify potential inhibitors of various enzymes. frontiersin.orgnih.gov These studies have revealed that the benzimidazole scaffold and its substituents can fit into the active sites of target proteins, forming key interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. frontiersin.org For example, docking studies of 2-mercaptobenzimidazole hydrazone derivatives against acetylcholinesterase showed that the compounds accommodate well within the active site, stabilized by both hydrophobic interactions and hydrogen bonding. frontiersin.org

While specific molecular docking studies on 1H-Benzimidazole-2-carbodithioic acid are not available in the reviewed literature, it is plausible that the carbodithioic acid moiety would play a significant role in the binding of these derivatives to their biological targets. The sulfur atoms of the carbodithioic acid group could act as hydrogen bond acceptors or participate in metal chelation within an enzyme's active site.

Table 2: Representative Molecular Docking Studies of 2-Thio-Substituted Benzimidazole Derivatives

| Compound Class | Target Protein | Key Findings from Docking Studies |

|---|---|---|

| Benzimidazol-2-thione derivatives | Sarcoma cancer cell line target | Entry 2i was predicted to inhibit the target. scispace.com |

| Benzimidazol-2-thione derivatives | Staphylococcus epidermidis TcaR protein | M1 and M2 showed higher binding energy and more interactions than the standard drug. materialsciencejournal.org |

| 2-Mercaptobenzimidazole hydrazone derivatives | Acetylcholinesterase (AChE) | Compounds fit well in the active site, stabilized by hydrophobic interactions and hydrogen bonding. frontiersin.org |

These in silico findings, although on related structures, suggest that this compound derivatives would likely exhibit specific binding modes dictated by the combined structural features of the benzimidazole core and the carbodithioic acid substituent. Further dedicated computational studies on this specific class of compounds are warranted to fully elucidate their mechanistic pathways.

Supramolecular Chemistry and Self Assembly of 1h Benzimidazole 2 Carbodithioic Acid Analogues

Hydrogen Bonding Networks in Self-Assembled Structures

Hydrogen bonding is a primary driving force in the self-assembly of benzimidazole (B57391) analogues. The imidazole (B134444) portion of the benzimidazole moiety contains both a proton-donating N-H group and a proton-accepting pyridine-like nitrogen atom, making it an ideal candidate for forming robust and directional hydrogen bonds. nih.gov This dual functionality allows for the creation of diverse and predictable supramolecular synthons, which are structural units formed by intermolecular interactions.

In the solid state, benzimidazole derivatives frequently form chains and networks through N−H···N hydrogen bonds. For instance, studies on 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole have shown the formation of chains parallel to the rsc.org crystal axis, driven by O—H⋯N hydrogen bonding between molecules. nih.gov Similarly, when benzimidazole derivatives are co-crystallized with carboxylic acids, strong imidazolium-carboxylate heterosynthons are overwhelmingly favored, with proton transfer occurring from the acid to the aromatic nitrogen of the benzimidazole. acs.org This interaction is a reliable tool for constructing multicomponent crystalline solids.

The strength and directionality of these hydrogen bonds are crucial in determining the final architecture of the assembly. researchgate.net The interplay of these interactions can lead to the formation of various motifs, including:

Dimers: Molecules pairing up through complementary hydrogen bonds.

Chains: Linear arrangements where molecules are linked sequentially.

Sheets: Two-dimensional arrays formed by the extension of hydrogen-bonding networks.

For example, lanthanide coordination polymers constructed with 1H-benzimidazole-2-carboxylic acid feature 2D wave-like layers where adjacent ligands are tightly bound by distinct intra-layer hydrogen bonds. These layers are further interconnected by strong inter-layer hydrogen bond ring motifs to create a 3D supramolecular architecture. researchgate.net The specific patterns and dimensionality of these networks are highly dependent on the substituents of the benzimidazole core and the presence of other interacting molecules or ions.

| Benzimidazole Analogue | Interacting Species | Dominant Hydrogen Bond Synthon | Resulting Supramolecular Motif |

|---|---|---|---|

| 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole | Self-assembly | O—H⋯N | 1D Chains nih.gov |

| Tris(2-benzimidazylmethyl)amine (TBMA) | Carboxylic Acids | N⁺—H⋯O⁻ (Imidazolium-carboxylate) | Discrete Hexamers, 1D Chains, 3D Networks acs.org |

| 1H-benzimidazole-2-carboxylic acid | Lanthanide Ions (Ln³⁺) | N—H···O, O—H···O | 2D Layers, 3D Networks researchgate.net |

| Tetra{[1H-benzo(d)imidazol-2-yl]thiol}phthalocyanine (TBIT-Pc) | Self-assembly in DMSO | N—H···N | "Head-to-tail" J-aggregates rsc.org |

Role of Non-Covalent Interactions in Molecular Recognition

π-π Stacking: The aromatic benzimidazole ring is prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. researchgate.netacs.org These interactions are crucial for stabilizing layered structures and one-dimensional chains. researchgate.net The degree of stacking can influence the electronic properties of the resulting assembly, with tight π-stacking contacts sometimes leading to fluorescence quenching. rsc.org

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor to the π-system of an aromatic ring. They play a significant role in fine-tuning the crystal packing of benzimidazole derivatives. rsc.org

Electrostatic Interactions: In cases where proton transfer occurs, such as between a carboxylic acid and a benzimidazole, strong electrostatic interactions between the resulting imidazolium (B1220033) cation and carboxylate anion contribute significantly to the stability of the crystal lattice. researchgate.net

Hydrophobic Interactions: Substituents on the benzimidazole core, such as benzyl (B1604629) groups, can drive assembly through hydrophobic interactions, particularly in aqueous environments. researchgate.net

The orchestrated cooperation of these weak interactions is essential for achieving strong and selective molecular recognition. researchgate.net The final supramolecular architecture is a result of a delicate balance between these competing and cooperating forces. For example, in the assembly of tris(2-benzimidazylmethyl)amine with various carboxylic acids, 1-D chains are formed through hydrogen bonding, which are then extended into higher-dimensional architectures via additional C−H···π and π···π interactions. acs.org The ability to modify the benzimidazole structure allows for the tuning of these interactions, enabling the rational design of complex supramolecular materials with desired topologies and properties. researchgate.net

Formation of Discrete Supramolecular Entities and Extended Networks

The self-assembly of 1H-benzimidazole-2-carbodithioic acid analogues can lead to a wide spectrum of architectures, ranging from discrete, finite entities to infinite, extended networks. The final structure is highly dependent on the molecular design of the building blocks, the nature of the non-covalent interactions, and the conditions used for the assembly process, such as solvent and temperature. researchgate.net

Discrete Supramolecular Entities: These are well-defined assemblies with a specific number of molecular components. Their formation is often favored when the geometry of the interacting molecules promotes a closed, finite structure. Examples include:

Dimers and Hexamers: In the co-crystallization of tris(2-benzimidazylmethyl)amine with benzoic acid, discrete acid/base hexamers are formed, stabilized by a network of hydrogen bonds. acs.org

Metal-Organic Cages: While not purely organic, the principles of discrete assembly are exemplified by metallosupramolecular systems where benzimidazole ligands coordinate to metal ions to form closed, cage-like structures. The defined coordination geometry of the metal and the specific angles of the ligands prevent the formation of extended polymers. nih.gov

Extended Networks: When the molecular building blocks possess connectivity that favors propagation in one, two, or three dimensions, extended networks are formed. These structures are often crystalline and can exhibit properties like porosity.

1-D Chains and Ribbons: Linear propagation of synthons, such as N-H···N hydrogen bonds or π-π stacking, leads to the formation of one-dimensional chains. nih.govacs.org

2-D Sheets or Layers: If interactions extend in two dimensions, layered structures can be formed. Lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid self-assemble into 2D wave-like layers. researchgate.net

3-D Frameworks: The combination of multiple, directionally distinct interactions can result in the formation of three-dimensional networks. These can be purely organic, held together by hydrogen bonds and stacking, or can be metal-organic frameworks (MOFs) where benzimidazole-based ligands link metal centers. researchgate.netacs.orgresearchgate.net The resulting 3D supramolecular networks can even possess 1D channels occupied by guest solvent molecules. acs.org

The transition from discrete entities to extended networks can be controlled by modifying the structure of the benzimidazole analogue. For example, using a flexible bis-benzimidazole ligand allows for the construction of extensive 3D frameworks through a combination of strong hydrogen bonds and weaker non-covalent interactions. researchgate.net

Self-Assembly at Liquid/Solid Interfaces

The self-assembly of benzimidazole analogues is not limited to bulk solutions or the solid state but can also be precisely controlled at liquid/solid interfaces. This two-dimensional self-assembly is of great interest for patterning surfaces on the nanoscale and for the development of organic electronic devices. nih.gov Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing these physisorbed monolayers with sub-molecular resolution, providing detailed insights into the ordering process. nih.govnih.gov

The formation of these 2D nanostructures is governed by the interplay between molecule-substrate interactions (epitaxy) and molecule-molecule interactions. nih.gov A study of the benzimidazole analogue 1H-benzoimidazole-4,7-dione (Q) on a graphite (B72142) surface from a 1-octanol (B28484) solution revealed the formation of highly ordered 2D supramolecular nanostructures. High-resolution STM images showed that the ordering was primarily dominated by hydrogen bonding between the Q molecules. nih.gov

Key findings from studies at liquid/solid interfaces include:

Dominance of Intermolecular Forces: The structure of the self-assembled monolayer is strongly influenced by molecule-molecule interactions, such as hydrogen bonding. nih.govresearchgate.net

Solvent Effects: The choice of solvent can play a critical role in the final assembled structure.